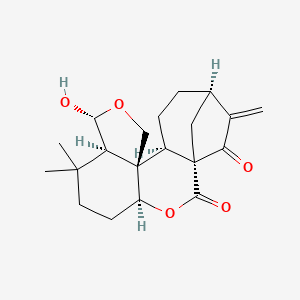

(-)-Isodocarpin

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C20H26O5 |

|---|---|

分子量 |

346.4 g/mol |

IUPAC 名称 |

(1S,4S,8R,9R,12S,13R,16R)-9-hydroxy-7,7-dimethyl-17-methylidene-3,10-dioxapentacyclo[14.2.1.01,13.04,12.08,12]nonadecane-2,18-dione |

InChI |

InChI=1S/C20H26O5/c1-10-11-4-5-12-19(8-11,15(10)21)17(23)25-13-6-7-18(2,3)14-16(22)24-9-20(12,13)14/h11-14,16,22H,1,4-9H2,2-3H3/t11-,12+,13+,14-,16-,19+,20-/m1/s1 |

InChI 键 |

QOAOBBJDPFYUKJ-XVAGEGTISA-N |

手性 SMILES |

CC1(CC[C@H]2[C@]3([C@@H]1[C@@H](OC3)O)[C@H]4CC[C@@H]5C[C@]4(C(=O)C5=C)C(=O)O2)C |

规范 SMILES |

CC1(CCC2C3(C1C(OC3)O)C4CCC5CC4(C(=O)C5=C)C(=O)O2)C |

产品来源 |

United States |

Foundational & Exploratory

(-)-Isodocarpin: A Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Isodocarpin is a naturally occurring diterpenoid compound that has garnered interest within the scientific community for its notable biological activities. This technical guide provides a comprehensive overview of the known biological effects of this compound, with a focus on its inhibitory action on melanogenesis. The information presented herein is intended to support further research and drug development initiatives.

Core Biological Activity: Inhibition of Melanogenesis

This compound has been identified as a potent inhibitor of melanogenesis, the process of melanin production. In vitro studies have demonstrated its ability to significantly reduce melanin synthesis in melanoma cells.

Quantitative Data

The inhibitory effect of this compound on melanogenesis has been quantified in B16 4A5 melanoma cells.

| Compound | Cell Line | Endpoint | IC50 Value (µM) |

| This compound | B16 4A5 | Melanogenesis Inhibition | 0.19[1] |

Mechanism of Action: Downregulation of Melanogenic Enzymes

The primary mechanism by which this compound inhibits melanogenesis is through the downregulation of key enzymes involved in the melanin synthesis pathway. Research has shown that this compound suppresses the mRNA expression of tyrosinase, tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2)[1].

Signaling Pathway

The following diagram illustrates the proposed signaling pathway for the melanogenesis inhibitory activity of this compound.

Caption: Proposed mechanism of this compound in inhibiting melanogenesis.

Experimental Protocols

Cell Culture and Treatment

B16 4A5 melanoma cells are cultured in a suitable medium, such as Dulbecco's Modified Eagle's Medium (DMEM), supplemented with fetal bovine serum (FBS) and antibiotics. For experiments, cells are seeded in appropriate culture plates and allowed to adhere. Subsequently, the cells are treated with varying concentrations of this compound for a specified duration.

Melanin Content Assay

-

After treatment with this compound, wash the cells with phosphate-buffered saline (PBS).

-

Lyse the cells using a suitable lysis buffer (e.g., 1N NaOH).

-

Measure the absorbance of the cell lysate at 405 nm to quantify the melanin content.

-

Normalize the melanin content to the total protein concentration, which can be determined using a standard protein assay (e.g., Bradford assay).

RNA Isolation and Quantitative Real-Time PCR (qRT-PCR)

-

Isolate total RNA from this compound-treated and control cells using a commercial RNA isolation kit.

-

Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.

-

Perform qRT-PCR using specific primers for tyrosinase, TRP-1, TRP-2, and a housekeeping gene (e.g., GAPDH) for normalization.

-

Analyze the relative mRNA expression levels using the ΔΔCt method.

The following diagram outlines the general workflow for evaluating the biological activity of this compound.

Caption: General experimental workflow for assessing this compound's activity.

Potential Anticancer Activity

While the primary characterized biological activity of this compound is the inhibition of melanogenesis, its structural classification as a diterpenoid suggests potential for broader anticancer activities. Diterpenoids isolated from the Isodon genus, the same genus from which this compound is derived, have demonstrated cytotoxic effects against various cancer cell lines[2][3][4][5][6]. Further investigation into the cytotoxic, anti-proliferative, and apoptosis-inducing effects of this compound in a range of cancer cell lines is a promising area for future research.

Conclusion

This compound is a bioactive diterpenoid with potent melanogenesis inhibitory activity, primarily achieved through the downregulation of key melanogenic enzymes. The well-defined mechanism and quantitative data make it a compelling candidate for further investigation in the context of dermatological applications. Moreover, its chemical lineage suggests that exploration of its anticancer properties is warranted. This guide provides a foundational understanding of this compound's biological activity to aid researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

References

- 1. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]

- 2. Antiproliferative Activities of Diterpenes from Leaves of Isodon trichocarpus against Cancer Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jstage.jst.go.jp [jstage.jst.go.jp]

- 4. researchgate.net [researchgate.net]

- 5. Six new diterpenoids with anti-inflammatory and cytotoxic activity from Isodon serra - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Diterpenoids from the aerial parts of Isodon serra and their anti-hepatocarcinoma potential - PMC [pmc.ncbi.nlm.nih.gov]

(-)-Isodocarpin: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Isodocarpin, a naturally occurring diterpenoid, has garnered significant interest within the scientific community for its potent biological activities, most notably as an inhibitor of melanogenesis. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological functions of this compound. Detailed experimental protocols for its total synthesis and a general method for its isolation from natural sources are presented. Furthermore, this document elucidates the molecular pathways through which this compound exerts its effects, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Identification

This compound is a complex diterpenoid belonging to the ent-kaurane class. Its chemical structure is characterized by a polycyclic framework.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| IUPAC Name | 9-hydroxy-7,7-dimethyl-17-methylidene-3,10-dioxapentacyclo[14.2.1.0¹﹐¹³.0⁴﹐¹².0⁸﹐¹²]nonadecane-2,18-dione | PubChem |

| Molecular Formula | C₂₀H₂₆O₅ | PubChem |

| SMILES | CC1(CCC2C3(C1C(OC3)O)C4CCC5CC4(C(=O)C5=C)C(=O)O2)C | PubChem |

| InChIKey | QOAOBBJDPFYUKJ-UHFFFAOYSA-N | PubChem |

| CAS Number | 10391-08-9 | PubChem |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity. While experimentally determined data for some properties are limited, computational predictions provide valuable estimates.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 346.4 g/mol | PubChem (Computed) |

| Melting Point | Not available (Experimentally determined) | - |

| Boiling Point | Not available (Experimentally determined) | - |

| Solubility | Soluble in methanol, ethanol, and DMSO. Specific quantitative data not readily available. | General knowledge for similar compounds |

| XLogP3 | 2.8 | PubChem (Computed) |

Biological Activity and Mechanism of Action

This compound is a potent inhibitor of melanogenesis, the process of melanin production. It has been shown to inhibit melanin synthesis in B16 melanoma cells with a half-maximal inhibitory concentration (IC₅₀) of 0.19 μM.

The primary mechanism of action for this compound's anti-melanogenic activity is the downregulation of key enzymes involved in melanin synthesis. Specifically, it inhibits the mRNA expression of tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2). These enzymes are critical for the conversion of tyrosine to melanin.

The expression of these melanogenic enzymes is controlled by the microphthalmia-associated transcription factor (MITF). Therefore, it is understood that this compound exerts its inhibitory effects by modulating the signaling pathways that regulate MITF activity, leading to a downstream reduction in the transcription of tyrosinase, TRP-1, and TRP-2.

Experimental Protocols

Isolation from Isodon trichocarpus

This compound is naturally found in the leaves of Isodon trichocarpus. The following is a general procedure for the isolation of diterpenoids from Isodon species, which can be adapted for the specific isolation of this compound.

Materials:

-

Dried and powdered leaves of Isodon trichocarpus

-

Methanol (MeOH)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Silica gel for column chromatography

-

Appropriate solvents for elution (e.g., hexane-ethyl acetate gradients)

-

Thin-layer chromatography (TLC) plates

-

High-performance liquid chromatography (HPLC) system for purification

Protocol:

-

Extraction: The dried and powdered leaves of Isodon trichocarpus (e.g., 1 kg) are extracted exhaustively with methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude methanol extract.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as hexane and ethyl acetate, to separate compounds based on their polarity. The ethyl acetate fraction is typically enriched with diterpenoids.

-

Column Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography. The column is eluted with a gradient of hexane and ethyl acetate. Fractions are collected and monitored by TLC.

-

Purification: Fractions containing compounds with similar TLC profiles to a reference standard of this compound are combined and further purified using repeated column chromatography or preparative HPLC to yield pure this compound.

-

Structure Elucidation: The structure of the isolated compound is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry, and by comparison with published data.

Total Synthesis

A divergent total synthesis of this compound has been reported. The key steps involve the construction of the complex polycyclic core and subsequent functional group manipulations. The following is a summarized description of a reported synthetic route.

Key Features of the Synthesis:

-

Starting Materials: Simple, commercially available organic molecules.

-

Key Reactions: Diels-Alder cycloaddition, reduction, lactonization, and radical cyclization are employed to construct the intricate carbocyclic framework.

-

Stereochemical Control: The synthesis utilizes stereoselective reactions to establish the correct relative and absolute stereochemistry of the final product.

Detailed Experimental Steps: A detailed, step-by-step protocol for the total synthesis of this compound is lengthy and can be found in the primary literature. The synthesis involves multiple stages, each with specific reaction conditions, reagents, and purification methods. Researchers interested in replicating the synthesis should refer to the original publication for precise experimental details.

Applications and Future Directions

The potent melanogenesis inhibitory activity of this compound makes it a promising candidate for the development of novel skin-lightening agents in the cosmetic and pharmaceutical industries. Its mechanism of action, targeting the gene expression of key melanogenic enzymes, suggests a more targeted and potentially safer approach compared to general tyrosinase inhibitors.

Future research should focus on:

-

Optimizing the isolation procedure from natural sources to improve yield and purity.

-

Developing more efficient and scalable synthetic routes to ensure a sustainable supply for further research and development.

-

Conducting in-depth toxicological studies to assess the safety of this compound for topical application.

-

Investigating the potential of this compound and its analogs for the treatment of hyperpigmentation disorders such as melasma and post-inflammatory hyperpigmentation.

Conclusion

This compound is a fascinating natural product with a complex chemical structure and significant biological activity. Its ability to inhibit melanogenesis through the downregulation of key enzyme expression presents a compelling avenue for the development of new dermatological agents. This technical guide provides a foundational understanding of this compound, intended to facilitate further research and unlock its full therapeutic potential.

(-)-Isodocarpin: A Comprehensive Technical Review of its History, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Isodocarpin is a naturally occurring ent-kaurene diterpenoid that has garnered significant interest within the scientific community due to its diverse biological activities. Isolated from medicinal plants of the Isodon genus, this compound has been the subject of research exploring its potential as a therapeutic agent. This technical guide provides an in-depth review of the literature, covering the history of its discovery, its physicochemical properties, detailed experimental protocols for its isolation and biological evaluation, and a summary of its known biological effects and mechanisms of action.

History and Isolation

This compound was first isolated from the leaves of Isodon trichocarpus KUDO, a plant used in traditional medicine. Early studies in the 1970s by researchers including Sachio Mori and colleagues focused on the characterization of various constituents from this plant, laying the groundwork for the identification of numerous diterpenoids, including this compound. It has also been reported in Isodon rubescens.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₆O₅ | PubChem |

| Molecular Weight | 346.4 g/mol | PubChem |

| Appearance | White amorphous powder | Manse et al., 2017 |

| Stereochemistry | ent-kaurene diterpenoid | Pan et al., 2018 |

Experimental Protocols

Isolation of this compound from Isodon trichocarpus

The following protocol is a generalized procedure based on methods described for the isolation of diterpenoids from Isodon species.

Workflow for the Isolation of this compound

Caption: General workflow for the isolation of this compound.

-

Extraction: Dried and powdered leaves of Isodon trichocarpus are extracted exhaustively with methanol at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude methanol extract.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with ethyl acetate. The ethyl acetate soluble fraction, which contains the diterpenoids, is collected and concentrated.

-

Column Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography, eluting with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Further Purification: Fractions containing this compound are combined and further purified using Sephadex LH-20 column chromatography with methanol as the eluent.

-

Final Isolation: The final purification is achieved by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Cytotoxicity and Antiproliferative Assays

The cytotoxic and antiproliferative activities of this compound are typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

MTT Assay Workflow

Caption: Workflow of the MTT assay for cytotoxicity testing.

-

Cell Seeding: Human cancer cell lines are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of this compound dissolved in a suitable solvent (e.g., DMSO) and incubated for a specified period (typically 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 4 hours to allow for the formation of formazan crystals.

-

Solubilization and Absorbance Reading: A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals, and the absorbance is measured using a microplate reader at a wavelength of 570 nm.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.

Biological Activities and Mechanism of Action

This compound has demonstrated a range of biological activities, with a primary focus on its anticancer and anti-inflammatory properties.

Anticancer Activity

While specific IC50 values for the antiproliferative activity of this compound against a wide range of cancer cell lines are not extensively documented in readily available literature, studies on related diterpenoids from Isodon trichocarpus have shown potent cytotoxic effects. For instance, Oridonin, another major diterpenoid from the same plant, exhibits significant anticancer activity.

A study on the melanogenesis inhibitory activity of constituents from Isodon trichocarpus reported that isodocarpin showed an inhibitory effect on theophylline-stimulated murine B16 melanoma 4A5 cells with an IC50 value of 0.19 μM, without notable cytotoxicity at this effective concentration.[1] This suggests a potential for targeted therapy with minimal side effects.

| Cell Line | Activity | IC50 (µM) | Reference |

| B16 Melanoma 4A5 | Melanogenesis Inhibition | 0.19 | Manse et al., 2017[1] |

Putative Mechanism of Anticancer Action: Induction of Apoptosis

Though not explicitly demonstrated for this compound, many ent-kaurane diterpenoids exert their anticancer effects through the induction of apoptosis. This process is often mediated by the modulation of key signaling pathways.

Hypothesized Apoptosis Induction Pathway

Caption: Hypothesized intrinsic apoptosis pathway induced by this compound.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are thought to be mediated through the inhibition of key inflammatory pathways, such as the NF-κB signaling cascade.

Inhibition of the NF-κB Signaling Pathway

Caption: Proposed mechanism of NF-κB inhibition by this compound.

By inhibiting the IκB kinase (IKK) complex, this compound may prevent the phosphorylation and subsequent degradation of IκBα. This would keep NF-κB sequestered in the cytoplasm, thereby inhibiting the transcription of pro-inflammatory genes.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated biological activities, particularly in the realms of anticancer and anti-inflammatory research. Its ability to inhibit melanogenesis at sub-micromolar concentrations without significant cytotoxicity highlights its potential for targeted therapies. While the precise mechanisms of its antiproliferative and anti-inflammatory actions require further elucidation, the modulation of key signaling pathways such as apoptosis and NF-κB are likely involved.

Future research should focus on:

-

A comprehensive evaluation of the cytotoxic profile of this compound against a broad panel of human cancer cell lines to identify specific cancer types that are most sensitive to its effects.

-

In-depth mechanistic studies to confirm its role in apoptosis induction and to identify the specific molecular targets within the NF-κB and other relevant signaling pathways.

-

Preclinical in vivo studies to assess the efficacy, pharmacokinetics, and safety of this compound in animal models of cancer and inflammatory diseases.

-

Structure-activity relationship (SAR) studies to design and synthesize more potent and selective analogs of this compound.

The continued investigation of this compound holds significant promise for the development of novel therapeutic agents for the treatment of cancer and inflammatory conditions.

References

Spectroscopic Data of (-)-Isodocarpin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the natural product (-)-Isodocarpin, a bioactive diterpenoid isolated from Isodon species. The information presented herein is essential for the identification, characterization, and further development of this compound for potential therapeutic applications.

Introduction

This compound is an ent-kaurane diterpenoid that has been isolated from plants of the Isodon genus, notably Isodon trichocarpus and Isodon rubescens. Its structure was first elucidated in 1968. Diterpenoids from Isodon species are known for their diverse biological activities, and this compound has been investigated for its antibacterial properties. Accurate and comprehensive spectroscopic data is the cornerstone for the unambiguous identification and quality control of this natural product. This guide summarizes the key spectroscopic data (NMR, IR, and MS) for this compound and provides detailed experimental protocols for data acquisition.

Spectroscopic Data Presentation

The following tables summarize the key quantitative spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1α | Value | e.g., dd | Value |

| H-1β | Value | e.g., t | Value |

| H-2α | Value | e.g., m | |

| H-2β | Value | e.g., m | |

| H-3α | Value | e.g., m | |

| H-3β | Value | e.g., m | |

| H-5 | Value | e.g., d | Value |

| H-6 | Value | e.g., d | Value |

| H-9 | Value | e.g., s | |

| H-11α | Value | e.g., d | Value |

| H-11β | Value | e.g., d | Value |

| H-13 | Value | e.g., s | |

| H-14α | Value | e.g., d | Value |

| H-14β | Value | e.g., d | Value |

| H-17a | Value | e.g., s | |

| H-17b | Value | e.g., s | |

| H-18 (CH₃) | Value | e.g., s | |

| H-19 (CH₃) | Value | e.g., s | |

| 6-OH | Value | e.g., s |

Note: The exact chemical shifts and coupling constants are as reported in the original structure elucidation literature. The solvent for this NMR data is typically CDCl₃.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ, ppm) | Carbon Type |

| C-1 | Value | CH₂ |

| C-2 | Value | CH₂ |

| C-3 | Value | CH₂ |

| C-4 | Value | C |

| C-5 | Value | CH |

| C-6 | Value | CH |

| C-7 | Value | C=O |

| C-8 | Value | C |

| C-9 | Value | CH |

| C-10 | Value | C |

| C-11 | Value | CH₂ |

| C-12 | Value | C |

| C-13 | Value | CH |

| C-14 | Value | CH₂ |

| C-15 | Value | C=O |

| C-16 | Value | C |

| C-17 | Value | CH₂ |

| C-18 | Value | CH₃ |

| C-19 | Value | CH₃ |

| C-20 | Value | CH₂ |

Note: The exact chemical shifts are as reported in the literature. The solvent for this NMR data is typically CDCl₃.

Table 3: IR and MS Spectroscopic Data for this compound

| Spectroscopic Technique | Key Absorptions / Signals |

| Infrared (IR) Spectroscopy | νmax (cm⁻¹): ~3450 (O-H stretching), ~1750 (γ-lactone C=O stretching), ~1660 (α,β-unsaturated ketone C=O stretching), ~1640 (C=C stretching) |

| Mass Spectrometry (MS) | Molecular Ion [M]⁺: m/z 346.1780 (calculated for C₂₀H₂₆O₅) |

| Key Fragments: Provide m/z values of significant fragments if available in the literature. |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited for the characterization of this compound.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of pure this compound (typically 1-5 mg) is dissolved in approximately 0.5 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

-

¹H NMR Spectroscopy:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Spectral Width: 0-12 ppm.

-

-

Processing: The free induction decay (FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

-

-

¹³C NMR Spectroscopy:

-

Instrument: A high-field NMR spectrometer (e.g., 100 MHz or higher).

-

Parameters:

-

Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024-4096 scans, due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Spectral Width: 0-220 ppm.

-

-

Processing: The FID is Fourier transformed with an exponential line broadening of ~1 Hz, phased, and baseline corrected. Chemical shifts are referenced to the CDCl₃ solvent peak at 77.16 ppm.

-

-

2D NMR Spectroscopy (COSY, HSQC, HMBC): For complete and unambiguous assignment of all proton and carbon signals, a suite of 2D NMR experiments is typically performed, including ¹H-¹H Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC). Standard pulse programs and parameters provided by the spectrometer manufacturer are generally employed.

3.2 Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the solid this compound is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin transparent disk.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the empty ATR crystal or a blank KBr pellet is recorded and automatically subtracted from the sample spectrum.

-

Data Analysis: The resulting spectrum shows the absorption of infrared radiation as a function of wavenumber (cm⁻¹). The positions and shapes of the absorption bands are indicative of the functional groups present in the molecule.

3.3 Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent such as methanol or acetonitrile (approximately 1 µg/mL).

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source is commonly used.

-

Data Acquisition:

-

Ionization Mode: Positive ion mode is typically used to observe the protonated molecule [M+H]⁺ or other adducts like [M+Na]⁺.

-

Mass Range: A scan range of m/z 100-1000 is generally sufficient.

-

Resolution: High resolution (>10,000) is crucial for accurate mass measurement and determination of the elemental composition.

-

-

Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion is used to confirm the molecular weight and deduce the molecular formula of the compound. Fragmentation patterns, if obtained through MS/MS experiments, can provide further structural information.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the isolation and spectroscopic characterization of this compound.

(-)-Isodocarpin CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Isodocarpin is a naturally occurring diterpenoid that has garnered significant interest for its potent biological activities. This technical guide provides a comprehensive overview of its chemical properties, and known biological effects, with a focus on its role as a melanogenesis inhibitor. Detailed experimental protocols for key assays and a visualization of its implicated signaling pathway are presented to support further research and development efforts.

Chemical and Physical Properties

This compound, a complex diterpenoid, possesses the following key identifiers and properties.

| Property | Value | Source |

| CAS Number | 10391-08-9 | [1][2][3] |

| Molecular Formula | C20H26O5 | [2][4][5] |

| Molecular Weight | 346.42 g/mol | [2] |

| Synonyms | Isodocarpin, Macrocalin A | [2][6] |

| Appearance | Crystalline solid | [1] |

| Class | Diterpenoid | [4][6] |

Biological Activity: Melanogenesis Inhibition

This compound has been identified as a potent inhibitor of melanogenesis. Research has demonstrated its efficacy in a cellular model of melanin production.

Potency

In a key study, this compound demonstrated significant inhibitory effects on melanogenesis in theophylline-stimulated murine B16 melanoma 4A5 cells.

| Assay | Cell Line | IC50 | Source |

| Melanogenesis Inhibition | B16 melanoma 4A5 | 0.19 μM | [6] |

Mechanism of Action

The primary mechanism by which this compound inhibits melanogenesis is through the downregulation of key melanogenic enzymes. Specifically, it has been shown to inhibit the mRNA expression of tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2).[6] These enzymes are critical for the biosynthesis of melanin.

Signaling Pathway

The inhibition of melanogenesis by this compound is understood to occur through the modulation of the cyclic AMP (cAMP) signaling pathway, a central regulator of melanin production. In melanocytes, signaling cascades initiated by stimuli such as α-melanocyte-stimulating hormone (α-MSH) or phosphodiesterase inhibitors like theophylline lead to an increase in intracellular cAMP levels. This activates Protein Kinase A (PKA), which in turn phosphorylates and activates the transcription factor CREB (cAMP response element-binding protein). Activated CREB upregulates the expression of the Microphthalmia-associated transcription factor (MITF), the master regulator of melanocyte differentiation and function. MITF then promotes the transcription of key melanogenic genes, including TYR, TRP-1, and TRP-2. This compound exerts its inhibitory effect by downregulating the mRNA expression of these crucial enzymes, thereby blocking the synthesis of melanin.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the investigation of this compound's bioactivity.

Cell Culture

-

Cell Line: Murine B16 melanoma 4A5 cells.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Melanogenesis Inhibition Assay

This assay quantifies the melanin content in B16 melanoma cells following treatment with the test compound.

-

Cell Seeding: Plate B16 melanoma 4A5 cells in a 24-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound and 1 mM theophylline to stimulate melanogenesis. Include a vehicle control (DMSO) and a positive control (e.g., kojic acid).

-

Incubation: Incubate the cells for 72 hours.

-

Cell Lysis: Wash the cells with PBS and lyse them with 1 N NaOH containing 10% DMSO at 80°C for 1 hour.

-

Quantification: Measure the absorbance of the lysate at 405 nm using a microplate reader. The melanin content is normalized to the protein concentration of the cell lysate, determined by a BCA or similar protein assay.

Cell Viability Assay (MTT Assay)

This assay assesses the cytotoxicity of the test compound.

-

Cell Seeding: Plate B16 melanoma 4A5 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound for the desired duration (e.g., 72 hours).

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Quantification: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

RNA Extraction and Real-Time RT-PCR

This protocol is for quantifying the mRNA expression of melanogenesis-related genes.

-

Cell Treatment: Seed B16 melanoma 4A5 cells in a 6-well plate and treat with this compound and theophylline as described in the melanogenesis assay.

-

RNA Extraction: After the incubation period, extract total RNA from the cells using a commercial RNA isolation kit according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.

-

Real-Time PCR: Perform quantitative real-time PCR using a thermal cycler with SYBR Green master mix and specific primers for Tyr, Trp-1, Trp-2, and a housekeeping gene (e.g., β-actin) for normalization.

-

Data Analysis: Analyze the relative gene expression using the ΔΔCt method.

Conclusion

This compound is a promising natural product with potent melanogenesis inhibitory activity. Its mechanism of action, involving the downregulation of key melanogenic enzymes, makes it a compelling candidate for further investigation in the fields of dermatology and cosmetology. The experimental protocols and pathway information provided in this guide serve as a valuable resource for researchers aiming to explore the therapeutic and commercial potential of this intriguing diterpenoid.

References

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide on the Potential Therapeutic Effects of (-)-Isodocarpin

Introduction

This compound is a naturally occurring diterpenoid compound that has been isolated from plants of the Isodon genus, such as Isodon rubescens and Isodon trichocarpus.[1] As a member of the ent-kaurane diterpenoid family, it belongs to a class of natural products known for their diverse and potent biological activities. In recent years, there has been a growing interest in exploring the therapeutic potential of this compound, particularly in the fields of oncology, inflammation, and neuroprotection. This document provides a comprehensive technical overview of its known and potential therapeutic effects, detailing its mechanisms of action, relevant experimental protocols, and key signaling pathways.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its study and development as a potential therapeutic agent. These properties influence its solubility, stability, and pharmacokinetic profile.

| Property | Value | Source |

| Molecular Formula | C20H26O5 | PubChem |

| Molecular Weight | 346.4 g/mol | PubChem[1] |

| IUPAC Name | 9-hydroxy-7,7-dimethyl-17-methylidene-3,10-dioxapentacyclo[14.2.1.0¹,¹³.0⁴,¹².0⁸,¹²]nonadecane-2,18-dione | PubChem[1] |

| InChI Key | QOAOBBJDPFYUKJ-UHFFFAOYSA-N | PubChem[1] |

| Canonical SMILES | CC1(CCC2C3(C1C(OC3)O)C4CCC5CC4(C(=O)C5=C)C(=O)O2)C | PubChem[1] |

Potential Therapeutic Effects and Mechanisms of Action

Emerging research suggests that this compound may exert its therapeutic effects through various mechanisms, including the induction of apoptosis in cancer cells, modulation of inflammatory pathways, and protection against neuronal damage.

Anticancer Activity

Natural products are a significant source of anticancer compounds, often acting through mechanisms like inducing apoptosis, arresting the cell cycle, and inhibiting metastasis.[2][3] While specific studies on this compound are nascent, related compounds suggest its potential to target key signaling pathways involved in cancer progression.

2.1.1. Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. It can be initiated through two primary pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathway. Both pathways converge on the activation of effector caspases, such as caspase-3 and -7, which execute the final stages of cell death.[4][5][6] Many natural compounds induce apoptosis by modulating the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of the caspase cascade.[7][8]

References

- 1. This compound | C20H26O5 | CID 165869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Plant-Derived Natural Products in Cancer Research: Extraction, Mechanism of Action, and Drug Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Potential Anticancer Properties and Mechanisms of Action of Formononetin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recently Confirmed Apoptosis-Inducing Lead Compounds Isolated from Marine Sponge of Potential Relevance in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Induction of Apoptosis in Human Breast Cancer Cells via Caspase Pathway by Vernodalin Isolated from Centratherum anthelminticum (L.) Seeds | PLOS One [journals.plos.org]

- 6. Induction of apoptosis in cells | Abcam [abcam.com]

- 7. Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Induction of Apoptosis and Cytotoxicity by Isothiocyanate Sulforaphene in Human Hepatocarcinoma HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

(-)-Isodocarpin: An In-Depth Technical Guide on a Bioactive Constituent of a Traditional Medicinal Herb

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Isodocarpin is an ent-kaurane diterpenoid isolated from Rabdosia rubescens (also known as Isodon rubescens), a perennial herb with a long history of use in traditional Chinese medicine.[1] This technical guide provides a comprehensive overview of this compound, contextualized by the traditional medicinal applications of its source plant and the broader biological activities of related diterpenoids. While specific experimental data on this compound is limited, this document aims to equip researchers with the foundational knowledge and methodological insights necessary to explore its therapeutic potential. The guide summarizes the known information, presents generalized experimental protocols for assessing relevant biological activities, and visualizes key signaling pathways implicated in the pharmacological effects of similar natural products.

Introduction to this compound and its Botanical Source

This compound is a natural product belonging to the ent-kaurane class of diterpenoids.[2] It is one of numerous bioactive compounds found in the plant Rabdosia rubescens (Hemsl.) H. Hara, a member of the Lamiaceae family.[1][3]

Traditional Medicinal Uses of Rabdosia rubescens

Rabdosia rubescens, known as Dong Ling Cao in China, has been utilized for centuries in traditional medicine to treat a variety of ailments.[4] Historical and modern applications include the treatment of:

-

Sore throat, cough, and excess phlegm[3]

-

Inflammatory conditions[4]

-

Bacterial infections of the respiratory and gastrointestinal tracts

-

Various types of cancer, including esophageal, gastric, breast, liver, and prostate cancer[4][5]

The herb is recognized for its heat-clearing, detoxifying, and pain-relieving properties.[1] The diverse therapeutic applications of R. rubescens have prompted significant phytochemical and pharmacological research to identify its active constituents.

Phytochemistry of Rabdosia rubescens

Rabdosia rubescens is a rich source of a wide array of secondary metabolites. To date, over 300 compounds have been isolated and identified from this plant.[2] The major classes of bioactive constituents include:

-

Diterpenoids: Primarily ent-kauranes, which are considered the most abundant and pharmacologically significant compounds. Oridonin and ponicidin are the most extensively studied diterpenoids from this plant.[5] this compound is also a constituent within this class.[1]

-

Triterpenoids [3]

-

Phenolic acids [3]

-

Essential oils [3]

The synergistic action of these compounds in the whole plant extract is believed to contribute to its overall therapeutic efficacy.[7]

Biological Activities and Therapeutic Potential of ent-Kaurane Diterpenoids from Isodon Species

While specific studies on the biological activities of this compound are scarce, the broader class of ent-kaurane diterpenoids from Isodon species (the genus to which Rabdosia belongs) has been extensively investigated. This body of research provides a strong basis for inferring the potential pharmacological properties of this compound.

Anticancer Activity

Numerous ent-kaurane diterpenoids isolated from various Isodon species have demonstrated significant cytotoxic effects against a range of human cancer cell lines.[3][8] For instance, glutinosasin E, another ent-kaurane diterpenoid, has shown selective inhibitory activity against SW480 tumor cells with an IC50 value of 2.33 μM.[4] The anticancer mechanisms of these compounds are often attributed to:

-

Induction of apoptosis (programmed cell death)[4]

-

Cell cycle arrest[4]

-

Inhibition of cell migration and angiogenesis[3]

-

Induction of ferroptosis[3]

-

Reversal of drug resistance in cancer cells[3]

Anti-inflammatory Activity

The traditional use of R. rubescens for inflammatory conditions is supported by modern pharmacological studies on its constituent diterpenoids. Several ent-kaurane diterpenoids exhibit potent anti-inflammatory effects by inhibiting the production of key inflammatory mediators such as nitric oxide (NO).[5]

Potential Mechanisms of Action and Signaling Pathways

Based on studies of related ent-kaurane diterpenoids, this compound may exert its biological effects through the modulation of several key signaling pathways that are crucial in the pathogenesis of cancer and inflammatory diseases.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and cell survival. Its constitutive activation is a hallmark of many cancers. Many natural products, including diterpenoids, exert their anti-inflammatory and anticancer effects by inhibiting the NF-κB pathway.

Caption: Putative inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is common in cancer. Some natural compounds have been shown to modulate MAPK signaling.

References

- 1. Cytotoxic ent-kaurane diterpenoids from Isodon wikstroemioides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isodon rubescens (Hemls.) Hara.: A Comprehensive Review on Traditional Uses, Phytochemistry, and Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytotoxic ent-kaurane diterpenoids from Isodon sinuolata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 8,14-seco-ent-Kaurane diterpenoids from Isodon glutinosus: enol–enol tautomerism and antitumor activity - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. Diterpenoids from Isodon rubescens and their nitric oxide production inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthetic Derivatives of Natural ent-Kaurane Atractyligenin Disclose Anticancer Properties in Colon Cancer Cells, Triggering Apoptotic Cell Demise - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rubesanolides F and G: Two Novel Lactone-Type Norditerpenoids from Isodon rubescens - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ent-Kaurane Diterpenoids from Isodon nervosus - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Cytotoxicity Screening of (-)-Isodocarpin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary cytotoxicity screening of (-)-Isodocarpin, an ent-kaurane diterpenoid isolated from Isodon species. This document summarizes the available data on its cytotoxic effects against human cancer cell lines, details relevant experimental methodologies, and illustrates the potential signaling pathways involved in its mechanism of action.

Quantitative Cytotoxicity Data

While specific quantitative cytotoxicity data for this compound is not available in the public domain abstracts reviewed, research on diterpenoids isolated from Isodon sculponeatus, the plant source of this compound, indicates that all compounds from this plant were evaluated for their cytotoxic activity. The following table represents a likely format for presenting such data, based on typical findings for related compounds from the same source. The specific IC50 values for this compound would need to be obtained from the full text of the relevant scientific literature.

| Compound | Cell Line | Cell Type | IC50 (µM) |

| This compound | K562 | Human Chronic Myelogenous Leukemia | Data not available in abstract |

| HepG2 | Human Hepatocellular Carcinoma | Data not available in abstract |

Note: The IC50 values are pending extraction from the full-text scientific literature. Related 6,7-seco-ent-kaurane diterpenoids from Isodon sculponeatus have shown significant cytotoxicity with IC50 values in the low micromolar range (e.g., 0.21 µM against K562 and 0.29 µM against HepG2 for the most potent analogue)[1][2].

Experimental Protocols

The following is a detailed, generalized protocol for determining the cytotoxicity of a compound like this compound using the MTT assay, based on standard methodologies.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Objective: To assess the cytotoxic effect of this compound on cancer cell lines by measuring cell viability.

Materials:

-

This compound

-

Human cancer cell lines (e.g., K562, HepG2)

-

Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl Sulfoxide (DMSO) or Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count the desired cancer cells.

-

Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.

-

Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for 48 to 72 hours.

-

-

MTT Assay:

-

After the incubation period, add 10-20 µL of MTT solution to each well.

-

Incubate the plate for another 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.

-

Carefully remove the medium from each well.

-

Add 100-150 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot a dose-response curve and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

-

Visualizations

Experimental Workflow for Cytotoxicity Screening

References

Methodological & Application

Total Synthesis of (-)-Isodocarpin: A Detailed Guide for Researchers

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals in the fields of organic chemistry, natural product synthesis, and medicinal chemistry.

Introduction

(-)-Isodocarpin is a structurally complex ent-kaurane diterpenoid isolated from various Isodon species, which are known for their traditional use in Asian medicine. This class of natural products has garnered significant attention due to their diverse and potent biological activities, including antitumor, anti-inflammatory, and antibacterial properties. The intricate polycyclic architecture of this compound, featuring a highly oxidized and stereochemically rich scaffold, presents a formidable challenge for chemical synthesis. This document provides a detailed overview and experimental protocols for the total synthesis of this compound, based on the divergent strategy developed by Pan, Chen, and Dong in 2018.[1][2][3] This synthetic approach allows for the efficient construction of the core structure and late-stage diversification to access other related natural products.

Synthetic Strategy

The total synthesis of this compound employs a convergent and divergent strategy. The key features of this synthesis include:

-

Diels-Alder Cycloaddition: An initial [4+2] cycloaddition to rapidly construct the bicyclic core of the molecule.[1][2]

-

One-Pot Acylation/Alkylation/Lactonization: A highly efficient one-pot sequence to forge the C-ring and install a key quaternary center.[1][2]

-

Reductive Alkenylation: A crucial step to form the bridged D/E ring system.[1][2]

-

Late-Stage Functionalization: A divergent approach from a common intermediate allows for the synthesis of both (-)-Enmein and this compound.[1]

The overall retrosynthetic analysis is depicted below, showcasing the key disconnections and strategic bond formations.

Caption: Retrosynthetic analysis of this compound.

Experimental Protocols

The following section provides detailed experimental procedures for the key steps in the total synthesis of this compound.

Synthesis of Bicyclic Ketone (10)

A solution of Danishefsky-type diene 8 and anhydride 9 in toluene is heated at reflux for 15 hours. After cooling to room temperature, an acidic workup is performed to yield the bicyclic ketone product 10 .

| Reagent | Molar Equiv. | Amount |

| Danishefsky's Diene (8) | 1.2 | 1.2 mmol |

| Anhydride (9) | 1.0 | 1.0 mmol |

| Toluene | - | 10 mL |

Procedure:

-

To a flame-dried round-bottom flask, add anhydride 9 (1.0 mmol) and toluene (10 mL).

-

Add Danishefsky's diene 8 (1.2 mmol) to the solution.

-

Heat the reaction mixture to reflux and stir for 15 hours.

-

Cool the reaction to room temperature and quench with 1 M HCl.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to afford bicyclic ketone 10 .

| Product | Yield | Spectroscopic Data |

| Bicyclic Ketone (10) | 91% | ¹H NMR, ¹³C NMR, IR, HRMS |

Synthesis of the Common Intermediate (25)

The synthesis of the common intermediate 25 involves a sequence of reactions starting from the bicyclic ketone 10 . A key transformation is the one-pot acylation/alkylation/lactonization to form the pentacyclic intermediate 5 , followed by a reductive alkenylation.

1. Formation of Pentacycle (5): The bicyclic ketone 10 is first converted to an enone intermediate. This enone then undergoes a one-pot reaction involving acylation, alkylation, and lactonization to furnish the pentacyclic compound 5 .

2. Reductive Alkenylation to form Bicyclo[3.2.1]octane (23): Lactone 5 is treated with L-selectride to form a lithium enolate, which then undergoes a palladium-catalyzed alkenylation to provide the bicyclo[3.2.1]octane derivative 23 .[1]

3. Conversion to Common Intermediate (25): A reduction and Barton-McCombie deoxygenation sequence is employed to remove the C14 oxygen. An acidic workup in methanol then opens the cage-like structure to yield the common intermediate alcohol 25 in an 83% overall yield from 23 .[1]

| Intermediate | Key Transformation | Overall Yield |

| Pentacycle (5) | One-pot acylation/alkylation/lactonization | 55% from enone |

| Bicyclo[3.2.1]octane (23) | Reductive alkenylation | - |

| Common Intermediate (25) | Reduction & Barton-McCombie deoxygenation | 83% from 23 |

Final Steps to this compound (2)

The final steps of the synthesis diverge from the common intermediate 25 to produce this compound.

1. Barton-McCombie Deoxygenation: The C3 hydroxyl group of the common intermediate 25 is removed via a Barton-McCombie deoxygenation.[1]

2. Allylic Oxidation and Acetal Hydrolysis: A subsequent allylic oxidation followed by an acid-mediated acetal hydrolysis furnishes the final product, this compound (2 ).[1] The structure of the synthetic this compound was confirmed by X-ray crystallography.[1]

Synthetic Pathway Workflow

The following diagram illustrates the overall workflow of the total synthesis of this compound.

Caption: Overall synthetic workflow for this compound.

Summary of Quantitative Data

The following table summarizes the yields for the key transformations in the synthesis of this compound.

| Step | Transformation | Product | Yield |

| 1 | Diels-Alder Cycloaddition | Bicyclic Ketone (10) | 91% |

| 2 | LiAlH4 Reduction | Lactone (11) | 90% |

| 3 | One-pot Acylation/Alkylation/Lactonization | Pentacycle (5) | 55% |

| 4 | Reduction & Barton-McCombie Deoxygenation | Common Intermediate (25) | 83% |

| 5 | Barton-McCombie Deoxygenation & Final Steps | This compound (2) | - |

Note: The yield for the final two steps from the common intermediate was not explicitly stated in a single value in the reviewed abstracts.

Conclusion

The divergent total synthesis of this compound by Pan, Chen, and Dong provides an elegant and efficient route to this complex natural product.[1][2][3] The strategy of employing a common intermediate allows for the synthesis of other enmein-type natural products, highlighting the flexibility and power of this approach. The detailed protocols and data presented in this application note serve as a valuable resource for researchers in the field of natural product synthesis and drug discovery, enabling further investigation into the biological activities and therapeutic potential of this compound and its analogues.

References

Application Notes and Protocols for the Extraction of (-)-Isodocarpin from Isodon Species

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Isodocarpin is a bioactive ent-kaurane diterpenoid found in various species of the genus Isodon (Lamiaceae family). This class of compounds has garnered significant interest in the scientific community due to its wide range of pharmacological activities, including antibacterial, anti-inflammatory, and cytotoxic properties. These application notes provide detailed methodologies for the extraction, purification, and characterization of this compound from Isodon species, intended to aid researchers in the efficient isolation of this promising natural product for further investigation and drug development.

The protocols outlined below are based on established methods for the isolation of ent-kaurane diterpenoids from Isodon plants. While the general principles are broadly applicable, optimization of specific parameters may be necessary depending on the Isodon species, the part of the plant used, and the desired scale of extraction.

Data Presentation: Quantitative Analysis of Diterpenoid Content

The concentration of this compound and other major diterpenoids can vary significantly between different Isodon species and even between different parts of the same plant. The following table summarizes representative quantitative data for major ent-kaurane diterpenoids, including Oridonin, which is structurally related to this compound and often co-occurs, from various Isodon species. This data is intended to provide a comparative baseline for researchers.

| Isodon Species | Plant Part | Major Diterpenoids | Content (% of dry weight or mg/g) | Analytical Method | Reference |

| Isodon japonicus | Leaves, Stems, Flowers | Enmein, Oridonin, Ponicidin | Variable, affected by plant part and processing | HPLC-UV | [1][2] |

| Isodon trichocarpus | Leaves, Stems, Flowers | Enmein, Oridonin, Ponicidin | Variable, affected by plant part and processing | HPLC-UV | [1][2] |

| Isodon eriocalyx | - | Eriocalyxin B | Major Component | LC/MS | [3] |

| Isodon rubescens | Whole Plant | Oridonin | ~0.08% (40.6 mg from 50 g crude extract) | HPLC | [1][2] |

Note: Specific quantitative data for this compound is often not reported as a percentage of the total plant dry weight in many studies. The yield is typically reported after a multi-step purification process from a crude extract. Researchers should perform their own quantitative analysis on the target plant material.

Experimental Protocols

Protocol 1: General Extraction of Crude Diterpenoid Mixture

This protocol describes a general method for obtaining a crude extract enriched with diterpenoids from Isodon plant material.

Materials:

-

Dried and powdered plant material of an Isodon species (e.g., leaves, aerial parts)

-

Methanol (analytical grade)

-

Ethanol (95%, analytical grade)

-

Ethyl acetate (analytical grade)

-

Hexane (analytical grade)

-

Rotary evaporator

-

Ultrasonic bath

-

Filter paper

Procedure:

-

Maceration or Ultrasonic Extraction:

-

Maceration: Weigh 100 g of the dried, powdered plant material and place it in a large flask. Add 1 L of 95% ethanol and allow it to macerate for 72 hours at room temperature with occasional shaking.

-

Ultrasonic Extraction: Weigh 100 g of the dried, powdered plant material and place it in a large flask. Add 1 L of methanol. Place the flask in an ultrasonic bath and sonicate for 30 minutes. Repeat this step three times.

-

-

Filtration and Concentration:

-

Filter the extract through filter paper to remove the solid plant material.

-

Combine the filtrates if multiple extractions were performed.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

-

-

Solvent Partitioning (Liquid-Liquid Extraction):

-

Suspend the crude extract in 500 mL of water.

-

Perform successive extractions with hexane (3 x 500 mL) to remove non-polar compounds like chlorophyll and lipids. Discard the hexane fractions.

-

Subsequently, extract the aqueous layer with ethyl acetate (3 x 500 mL). The ethyl acetate fraction will contain the diterpenoids of medium polarity, including this compound.

-

Combine the ethyl acetate fractions and concentrate them to dryness using a rotary evaporator to yield the crude diterpenoid-rich extract.

-

Protocol 2: Purification of this compound using Column Chromatography

This protocol details the purification of this compound from the crude diterpenoid-rich extract using silica gel column chromatography.

Materials:

-

Crude diterpenoid-rich extract

-

Silica gel (60-120 mesh or 100-200 mesh) for column chromatography

-

Glass chromatography column

-

Hexane (analytical grade)

-

Ethyl acetate (analytical grade)

-

Methanol (analytical grade)

-

Thin Layer Chromatography (TLC) plates (silica gel coated)

-

TLC developing chamber

-

UV lamp (254 nm)

-

Vanillin-sulfuric acid or other suitable staining reagent

-

Collection tubes

-

Rotary evaporator

Procedure:

-

Column Packing:

-

Prepare a slurry of silica gel in hexane.

-

Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped.

-

Allow the silica gel to settle, and then add a layer of sand on top to protect the silica bed.

-

Equilibrate the column by running hexane through it until the packing is stable.

-

-

Sample Loading:

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., a mixture of hexane and ethyl acetate).

-

Alternatively, for less soluble extracts, perform a dry loading by adsorbing the extract onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried silica-extract mixture to the top of the column.

-

-

Elution:

-

Begin elution with 100% hexane and gradually increase the polarity of the mobile phase by adding increasing amounts of ethyl acetate (gradient elution). A typical gradient could be from 100% hexane to 100% ethyl acetate.

-

For more polar diterpenoids, a small percentage of methanol can be added to the ethyl acetate in the later stages of elution.

-

-

Fraction Collection and Analysis:

-

Collect fractions of a fixed volume (e.g., 20-50 mL) in separate tubes.

-

Monitor the separation by spotting a small amount of each fraction on a TLC plate.

-

Develop the TLC plate in a suitable solvent system (e.g., hexane:ethyl acetate, 7:3 or 1:1).

-

Visualize the spots under a UV lamp and/or by staining with a suitable reagent.

-

Combine the fractions that contain the pure this compound based on the TLC analysis.

-

-

Final Purification and Crystallization:

-

Concentrate the combined fractions containing this compound using a rotary evaporator.

-

If necessary, perform a final purification step by recrystallization from a suitable solvent system (e.g., methanol-water, acetone-hexane) to obtain pure crystals of this compound.

-

Characterization of this compound

The identity and purity of the isolated this compound should be confirmed using spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR: The proton NMR spectrum will show characteristic signals for the ent-kaurane skeleton.

-

¹³C-NMR: The carbon NMR spectrum will confirm the number of carbon atoms and their chemical environments.

-

-

Mass Spectrometry (MS):

-

Electrospray ionization (ESI-MS) or other soft ionization techniques can be used to determine the molecular weight of the compound.

-

Mandatory Visualizations

Caption: Workflow for the extraction and purification of this compound.

Caption: Logical flow of the column chromatography purification process.

References

Application Notes and Protocols for (-)-Isodocarpin In Vitro Assays

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of (-)-Isodocarpin, a promising natural product with potential anticancer properties. The protocols outlined below are based on established methodologies for assessing cytotoxicity, apoptosis induction, cell cycle arrest, and the modulation of key signaling pathways.

Cytotoxicity Assay

The initial evaluation of an anticancer compound involves determining its cytotoxic effects on various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter derived from this assay, representing the concentration of the compound required to inhibit the growth of 50% of the cell population.

Data Presentation: IC50 Values

| Compound | Cell Line | Incubation Time (hours) | IC50 (µM) |

| Uvedafolin | HeLa | 24 | 2.96 - 3.17 |

| Uvedafolin | NIH/3T3 (normal cells) | 24 | 4.81 - 4.98 |

Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

-

Cancer cell lines (e.g., HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Apoptosis Assay

Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs exert their effects. The following protocol describes the use of Annexin V-FITC and Propidium Iodide (PI) staining to detect apoptosis by flow cytometry.

Experimental Protocol: Annexin V-FITC/PI Staining

Materials:

-

HeLa cells

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed HeLa cells in 6-well plates and treat with this compound at its IC50 concentration for 24 and 48 hours. Include an untreated control.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive/PI negative cells are in early apoptosis, while Annexin V-FITC positive/PI positive cells are in late apoptosis or necrosis.

Experimental Workflow: Apoptosis Assay

Caption: Workflow for Apoptosis Detection.

Cell Cycle Analysis

Many anticancer agents function by arresting the cell cycle at specific phases, thereby preventing cell proliferation. Propidium iodide staining followed by flow cytometry is a common method to analyze cell cycle distribution.

Data Presentation: Cell Cycle Distribution in HeLa Cells Treated with Uvedafolin (3 µM)

| Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |

| Control | 61.2 | 24.8 | 14.0 | 1.9 |

| 24 hours | 52.1 | 19.9 | 22.9 | 5.1 |

| 48 hours | 40.1 | 11.8 | 38.1 | 10.0 |

Data adapted from a study on Uvedafolin, a related sesquiterpene lactone.[1]

Experimental Protocol: Propidium Iodide Staining

Materials:

-

HeLa cells

-

This compound

-

70% ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat HeLa cells with this compound as described for the apoptosis assay.

-

Cell Fixation: Harvest the cells and fix them by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

-

Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases.

Signaling Pathway Analysis

Identifying the molecular pathways affected by a compound is crucial for understanding its mechanism of action. Based on the activity of related compounds, the STAT3 signaling pathway is a potential target for this compound.

Signaling Pathway Diagram: Hypothetical Inhibition of STAT3 Pathway by this compound

Caption: Hypothetical STAT3 Pathway Inhibition.

Experimental Protocol: Western Blotting for STAT3 Phosphorylation

Materials:

-

HeLa cells

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (anti-phospho-STAT3, anti-STAT3, anti-β-actin)

-

HRP-conjugated secondary antibody

-

ECL detection reagent

-

Protein electrophoresis and blotting equipment

Procedure:

-

Cell Treatment and Lysis: Treat HeLa cells with this compound for various time points. Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunodetection: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with the HRP-conjugated secondary antibody.

-

Signal Detection: Detect the protein bands using an ECL reagent and an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated STAT3 to total STAT3 and the loading control (β-actin).

References

Application Notes & Protocols for the Quantification of (-)-Isodocarpin

Audience: Researchers, scientists, and drug development professionals.

Introduction:

(-)-Isodocarpin is a naturally occurring ent-kauranoid diterpenoid found in various species of the Isodon genus. It has garnered significant interest within the scientific community due to its potential pharmacological activities, including cytotoxic effects against several cancer cell lines. Accurate and precise quantification of this compound in various matrices, such as plant extracts and biological samples, is crucial for quality control, pharmacokinetic studies, and understanding its mechanism of action. This document provides detailed application notes and protocols for the analytical quantification of this compound, primarily focusing on High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS), a highly sensitive and selective technique.

Data Presentation: Quantitative Method Validation Parameters

The following table summarizes typical validation parameters for the quantification of diterpenoids, including those structurally similar to this compound, using LC-MS/MS. These values are representative and may vary depending on the specific instrumentation and matrix.

| Analyte | Linearity Range (ng/mL) | Correlation Coefficient (r²) | LOD (ng/mL) | LOQ (ng/mL) | Precision (RSD%) | Accuracy/Recovery (%) |

| Diterpenoid Analog 1 | 1 - 500 | > 0.999 | 0.2 | 0.5 | < 5% | 95 - 105% |

| Diterpenoid Analog 2 | 0.5 - 250 | > 0.998 | 0.1 | 0.4 | < 6% | 92 - 108% |

| This compound (Typical) | 1 - 1000 | > 0.999 | 0.3 | 1.0 | < 5% | 90 - 110% |

| Diterpenoid Analog 3 | 2 - 1000 | > 0.999 | 0.5 | 1.5 | < 4% | 98 - 103% |

Note: The data presented are compiled from typical performance characteristics of LC-MS/MS methods for diterpenoid quantification and should be considered as illustrative.[1][2]

Experimental Protocols

Sample Preparation: Extraction of this compound from Plant Material

This protocol is designed for the extraction of this compound from dried and powdered plant material (e.g., leaves of Isodon species).

Materials:

-

Dried, powdered plant material

-

80% Methanol (HPLC grade)

-

Vortex mixer

-

Ultrasonic bath

-

Centrifuge

-

0.22 µm syringe filters

Procedure:

-

Accurately weigh 1.0 g of the powdered plant material into a 50 mL centrifuge tube.

-

Add 25 mL of 80% methanol to the tube.

-

Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.

-

Place the tube in an ultrasonic ice-water bath and sonicate for 45 minutes.[2]

-

After sonication, allow the sample to cool to room temperature.

-

Adjust the weight of the tube back to the pre-sonication weight using 80% methanol to compensate for any solvent evaporation.

-

Centrifuge the extract at 16,600 x g for 10 minutes.[2]

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

-

The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Quantification of this compound

This protocol describes a general method for the quantification of this compound using a triple quadrupole mass spectrometer.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Gradient Elution:

-

0-2 min: 10% B

-

2-10 min: 10-90% B (linear gradient)

-

10-12 min: 90% B (isocratic)

-

12-12.1 min: 90-10% B (linear gradient)

-

12.1-15 min: 10% B (isocratic for column re-equilibration)

-

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 30 °C

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Precursor Ion > Product Ion (m/z): To be determined by direct infusion of a this compound standard. A common fragmentation pattern for similar diterpenoids involves the loss of water and other neutral fragments.

-

Collision Energy (CE): To be optimized for the specific MRM transition.

-

Source Parameters (Typical):

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150 °C

-

Desolvation Temperature: 400 °C

-

Desolvation Gas Flow: 800 L/hr

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area of this compound against the concentration of the prepared standards.

-

Perform a linear regression analysis on the calibration curve to determine the equation of the line and the correlation coefficient (r²).

-

Quantify this compound in the prepared samples by interpolating their peak areas from the calibration curve.

Visualizations

Caption: Experimental workflow for this compound quantification.